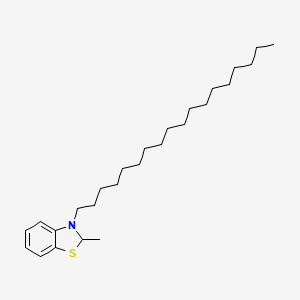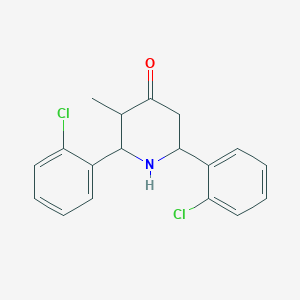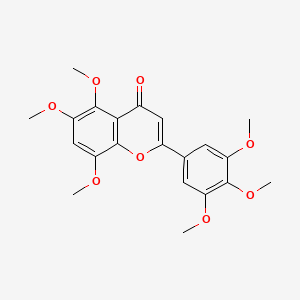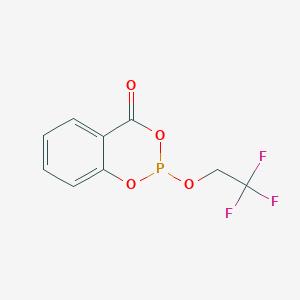
2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is a specialized chemical compound known for its unique structural and chemical properties. This compound features a trifluoroethoxy group attached to a benzodioxaphosphorinone core, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one typically involves the reaction of 2,2,2-trifluoroethanol with appropriate phosphorinated precursors under controlled conditions. One common method includes the use of 2,2,2-trifluoroethanol and triethylamine as starting materials . The reaction is carried out in the presence of a catalyst, often scandium trifluoromethanesulfonate, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to enhance the overall efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can modify the phosphorinone core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides, hydrogen peroxide for oxidation, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include difluorovinyl ethers, phenylthioynamines, and trifluoroacetic acid .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethoxy)ethanol: Shares the trifluoroethoxy group but lacks the phosphorinone core.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains a similar trifluoroethoxy group but has a different overall structure.
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: Features the trifluoroethoxy group attached to a phenylboronic acid core.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its combination of the trifluoroethoxy group and the benzodioxaphosphorinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137073-22-4 |
|---|---|
Formule moléculaire |
C9H6F3O4P |
Poids moléculaire |
266.11 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H6F3O4P/c10-9(11,12)5-14-17-15-7-4-2-1-3-6(7)8(13)16-17/h1-4H,5H2 |
Clé InChI |
ZPYLEVVMOLGMQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
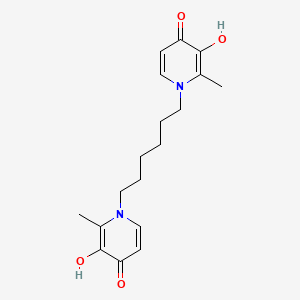
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
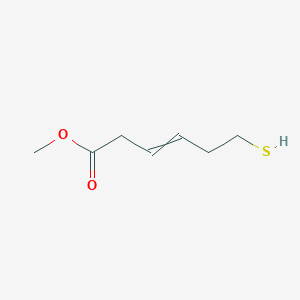
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

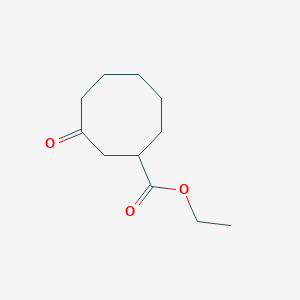
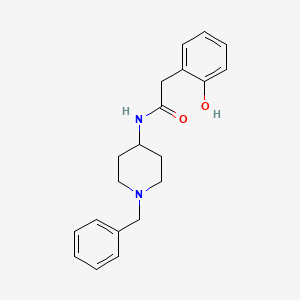
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
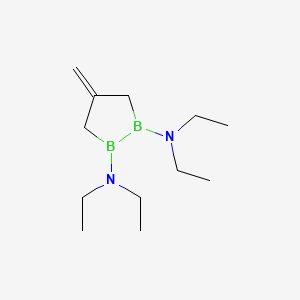
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
